![molecular formula C6H13ClN2 B599622 Octahydropyrrolo[3,4-c]pyrrol-Dihydrochlorid CAS No. 165894-01-9](/img/structure/B599622.png)
Octahydropyrrolo[3,4-c]pyrrol-Dihydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octahydropyrrolo[3,4-c]pyrrole dihydrochloride is a chemical compound with the molecular formula C6H14Cl2N2 and a molecular weight of 185.09 g/mol . This compound is primarily used for research purposes and is not intended for human use . It is a heterocyclic compound containing nitrogen atoms, which makes it an interesting subject for various scientific studies.
Wissenschaftliche Forschungsanwendungen
Octahydropyrrolo[3,4-c]pyrrole dihydrochloride has several scientific research applications, including:
Biochemische Analyse
Biochemical Properties
Octahydropyrrolo[3,4-c]pyrrole dihydrochloride has been found to exhibit high affinity to alpha4beta2 and/or alpha7 nicotinic acetylcholine receptors (nAChRs) . This suggests that it may interact with these receptors and potentially other biomolecules in biochemical reactions .
Cellular Effects
The compound’s interaction with nAChRs suggests that Octahydropyrrolo[3,4-c]pyrrole dihydrochloride could influence various types of cells and cellular processes .
Molecular Mechanism
Its high affinity for nAChRs suggests potential binding interactions with these receptors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Octahydropyrrolo[3,4-c]pyrrole dihydrochloride can be synthesized through the thermolysis of N-phthalimidoaziridines. The process involves heating N-phthalimidoaziridines in the presence of N-arylmaleimide at 140°C until the complete conversion of the starting aziridine . This method allows for the formation of the desired compound with several pharmacophoric groups, making it a potential active ingredient in medicines .
Industrial Production Methods
. These suppliers ensure the compound is available for research and development purposes.
Analyse Chemischer Reaktionen
Types of Reactions
Octahydropyrrolo[3,4-c]pyrrole dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Wirkmechanismus
The mechanism of action of octahydropyrrolo[3,4-c]pyrrole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s nitrogen-containing heterocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, ultimately affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolopyrazine derivatives: These compounds contain both pyrrole and pyrazine rings and exhibit various biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.
Aziridine derivatives: These compounds are known for their cytotoxic properties and are used as antibiotics, antitumor drugs, and antituberculosis agents.
Uniqueness
Octahydropyrrolo[3,4-c]pyrrole dihydrochloride is unique due to its specific heterocyclic structure and the presence of multiple pharmacophoric groups. This makes it a versatile compound for various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Eigenschaften
CAS-Nummer |
165894-01-9 |
---|---|
Molekularformel |
C6H13ClN2 |
Molekulargewicht |
148.63 g/mol |
IUPAC-Name |
1,2,3,3a,4,5,6,6a-octahydropyrrolo[3,4-c]pyrrole;hydrochloride |
InChI |
InChI=1S/C6H12N2.ClH/c1-5-2-8-4-6(5)3-7-1;/h5-8H,1-4H2;1H |
InChI-Schlüssel |
XQLMRPIKWMSYCJ-UHFFFAOYSA-N |
SMILES |
C1C2CNCC2CN1.Cl.Cl |
Kanonische SMILES |
C1C2CNCC2CN1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.